molecular formula C₈¹³C₂H₁₁¹⁵NO₄ B1155395 p-Hydroxyphenylacetylglycine-13C2,15N

p-Hydroxyphenylacetylglycine-13C2,15N

Cat. No.: B1155395
M. Wt: 212.18
Attention: For research use only. Not for human or veterinary use.
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Description

p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N is a stable isotope-labeled derivative of p-hydroxyphenylacetylglycine, a metabolite associated with tyrosine catabolism. This compound is dual-labeled with <sup>13</sup>C at two carbon positions and <sup>15</sup>N at the glycine moiety, making it invaluable for metabolic tracing, nuclear magnetic resonance (NMR) studies, and quantitative mass spectrometry (MS) analyses . It is classified as a controlled product with stringent handling requirements, short shelf life, and made-to-order availability, which underscores its specialized use in research .

Properties

Molecular Formula

C₈¹³C₂H₁₁¹⁵NO₄

Molecular Weight

212.18

Synonyms

N-[2-(4-Hydroxyphenyl)acetyl]glycine-3C2,15N; _x000B_N-[(p-Hydroxyphenyl)acetyl]glycine3C2,15N;  [[(4-Hydroxyphenyl)acetyl]amino]acetic Acid3C2,15N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

The following table highlights key structural and isotopic distinctions between p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N and related compounds:

Compound Name Molecular Formula Isotopic Labels Molecular Weight (g/mol) Key Applications
p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N C10H10<sup>13</sup>C2<sup>15</sup>NO4 <sup>13</sup>C (2 positions), <sup>15</sup>N ~210.2* Metabolic studies, NMR/MS diagnostics
(13C<sup>2</sup>,15N)Glycine <sup>13</sup>C2<sup>15</sup>NH2CH2COOH <sup>13</sup>C (2 positions), <sup>15</sup>N 77.99 Peptide synthesis, SILAC workflows
Tiglyl Glycine-13C<sup>2</sup>,<sup>15</sup>N C7<sup>13</sup>C2H15<sup>15</sup>NO3 <sup>13</sup>C (2 positions), <sup>15</sup>N 160.15 Organic acidemia diagnostics
Hexanoyl Glycine-13C<sup>2</sup>,<sup>15</sup>N C6<sup>13</sup>C2H15<sup>15</sup>NO3 <sup>13</sup>C (2 positions), <sup>15</sup>N 176.19 Fatty acid oxidation studies
N-(3-Phenylpropionyl)glycine-13C<sup>2</sup>,<sup>15</sup>N C9<sup>13</sup>C2H13<sup>15</sup>NO3 <sup>13</sup>C (2 positions), <sup>15</sup>N 210.2 MCAD deficiency diagnostics

Key Observations :

  • Isotopic Purity : Most compounds, including p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N, use ≥95% isotopic enrichment for <sup>13</sup>C and <sup>15</sup>N to ensure precision in tracer studies .
  • Functional Groups: The presence of aromatic (e.g., phenyl) or aliphatic (e.g., hexanoyl) side chains dictates their metabolic pathways and diagnostic applications .

Cost and Regulatory Considerations

  • Pricing : (13C<sup>2</sup>,15N)Glycine is priced at €289.20/10 mg, while more specialized derivatives like p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N require custom quotes due to low-volume production .
  • Regulatory Status : Compounds like p-Hydroxyphenylacetylglycine-13C<sup>2</sup>,<sup>15</sup>N are controlled substances, necessitating permits for transport and storage .

Preparation Methods

Precursor Selection and Isotopic Incorporation

The synthesis of p-Hydroxyphenylacetylglycine-13C2,15N requires judicious selection of isotopically enriched starting materials. The compound’s structure comprises a p-hydroxyphenylacetyl group linked to glycine, with two carbon-13 (13C) atoms and one nitrogen-15 (15N) atom. Key precursors include:

  • p-Hydroxyphenylacetic acid : Serves as the aromatic moiety donor.

  • Glycine-13C2,15N : Provides the labeled backbone for isotopic integration.

The isotopic labeling is achieved by substituting natural-abundance glycine with glycine-13C2,15N during the acetylation step. This ensures uniform incorporation of stable isotopes into the final product.

Acetylation of p-Hydroxyphenylacetic Acid

The synthesis begins with the activation of p-hydroxyphenylacetic acid using acetic anhydride or acetyl chloride. This step forms p-hydroxyphenylacetyl chloride, which is highly reactive for subsequent coupling.

Reaction :

p-Hydroxyphenylacetic acid+Acetyl chloridep-Hydroxyphenylacetyl chloride+HCl\text{p-Hydroxyphenylacetic acid} + \text{Acetyl chloride} \rightarrow \text{p-Hydroxyphenylacetyl chloride} + \text{HCl}

Coupling with Glycine-13C2,15N

The activated acetyl chloride reacts with glycine-13C2,15N in an alkaline medium (e.g., sodium bicarbonate) to form the amide bond. This step is conducted under nitrogen atmosphere to prevent hydrolysis.

Reaction :

p-Hydroxyphenylacetyl chloride+Glycine-13C2,15NThis compound+HCl\text{p-Hydroxyphenylacetyl chloride} + \text{Glycine-13C2,15N} \rightarrow \text{this compound} + \text{HCl}

Purification and Isolation

Crude product is purified via:

  • High-Performance Liquid Chromatography (HPLC) : Using a C18 column with a gradient of acetonitrile/water (0.1% formic acid).

  • Crystallization : Ethanol/water mixtures yield high-purity crystals.

Optimization of Reaction Conditions

Temperature and Solvent Effects

Optimal yields (>85%) are achieved at 25–30°C in tetrahydrofuran (THF) or dimethylformamide (DMF). Elevated temperatures (>40°C) promote side reactions, reducing isotopic purity.

Catalytic Enhancements

  • 4-Dimethylaminopyridine (DMAP) : Accelerates acetylation by acting as a nucleophilic catalyst.

  • Triethylamine (TEA) : Neutralizes HCl, shifting equilibrium toward product formation.

Analytical Characterization

Mass Spectrometry (MS)

  • LC-MS/MS : Confirms isotopic enrichment with a molecular ion peak at m/z 212.18 (M+H)+.

  • High-Resolution MS (HRMS) : Validates exact mass (212.07255 Da) and isotopic distribution.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Peaks at δ 7.15 (d, aromatic protons), δ 3.85 (s, CH2), and δ 1.90 (s, acetyl group).

  • 13C NMR : Signals at δ 172.5 (carbonyl), δ 130.2 (aromatic carbons), and δ 42.3 (13C-labeled glycine).

Challenges and Solutions in Isotopic Synthesis

ChallengeSolutionSource
Isotopic dilution during synthesisUse excess glycine-13C2,15N (1.5 equiv)
Hydrolysis of acetyl chlorideAnhydrous conditions and low temperature
Byproduct formationGradient HPLC purification

Comparative Analysis of Labeling Techniques

Chemical vs. Enzymatic Labeling

  • Chemical Labeling : Higher yield (80–90%) but requires stringent purification.

  • Enzymatic Labeling : Uses glycine N-acyltransferase for milder conditions, yet limited to small-scale synthesis.

Cost-Benefit of Isotopic Precursors

  • Glycine-13C2,15N : Costs ~$2,500/g but ensures >98% isotopic purity.

  • Natural Glycine : Economical but unsuitable for tracer studies.

Industrial-Scale Production Considerations

Batch vs. Continuous Flow

  • Batch Reactors : Preferred for flexibility but face scalability issues.

  • Continuous Flow : Enhances mixing and reduces reaction time (3–5 hours).

Regulatory Compliance

  • GMP Guidelines : Require validation of isotopic purity (>95%) and absence of heavy metals.

  • Documentation : Detailed batch records for FDA submissions .

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